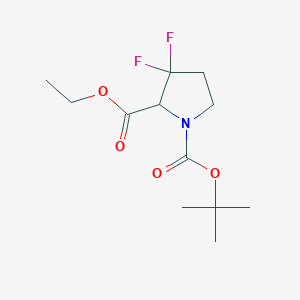

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl 2-ethyl-3,3-difluoropyrrolidine-1,2-dicarboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .

Chemical Reactions Analysis

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:

- 1-tert-Butyl 2-methyl 3,3-difluoropyrrolidine-1,2-dicarboxylate

- 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substituents and the resulting effects on its reactivity and applications .

Biological Activity

1-tert-Butyl 2-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate (CAS Number: 1881265-72-0) is a pyrrolidine derivative notable for its unique structural features, including a tert-butyl group and difluoro substituents. Its molecular formula is C13H21F2NO4, and it has garnered attention for its potential biological activities, particularly in enzyme interactions and as a candidate for therapeutic applications.

Chemical Structure

The compound's structure is characterized by:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.

- Difluoro Substituents : These enhance binding affinity to biological targets.

- Carboxylate Esters : Two carboxylate groups that may influence solubility and reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially modulating metabolic pathways. The difluoro groups are believed to enhance its interaction with enzyme active sites, increasing binding affinity and specificity.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with certain receptors, influencing physiological responses. This characteristic positions it as a potential therapeutic agent in various diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways. For instance, its inhibitory effects on enzymes such as acetylcholinesterase have shown promise in neuropharmacology.

- Therapeutic Applications : The compound has been evaluated for potential use in treating conditions such as cancer and autoimmune diseases due to its ability to modulate enzyme activity and receptor function. Its mechanism of action involves reversible covalent bonding with target proteins, a feature highlighted in patent literature discussing formulations for clinical use .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Differences |

|---|---|---|

| 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | Lacks difluoro groups | Different reactivity and potential biological activity |

| Di-tert-butyl 2-oxopyrrolidine-1,2-dicarboxylate | Contains oxo group instead of difluoro | Variations in chemical behavior |

| 1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Hydroxy group present | May exhibit different solubility and reactivity patterns |

This table illustrates how the presence of difluoro substituents in this compound contributes to its distinct biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 3,3-difluoropyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-5-18-9(16)8-12(13,14)6-7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEJSRBRMNJLLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.